molecular formula C23H18N2O3S B4690413 N-{(5Z)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide

N-{(5Z)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide

Cat. No.: B4690413
M. Wt: 402.5 g/mol
InChI Key: WBIODUWVVYKGOE-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{(5Z)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide is a complex organic compound with a unique structure that combines elements of naphthalene, benzylidene, thiazole, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(5Z)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide typically involves a multi-step process. The initial step often includes the formation of the thiazole ring, followed by the introduction of the benzylidene group. The naphthalen-1-ylmethoxy group is then attached, and finally, the acetamide group is introduced. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also optimize reaction conditions and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

N-{(5Z)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction may produce reduced forms with additional hydrogen atoms. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-{(5Z)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of N-{(5Z)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzylidene-containing molecules. Examples are:

  • N-{(5Z)-5-[2-(phenylmethoxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide
  • N-{(5Z)-5-[2-(methoxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide

Uniqueness

N-{(5Z)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide is unique due to its combination of naphthalene, benzylidene, thiazole, and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(5Z)-5-[[2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c1-15(26)24-23-25-22(27)21(29-23)13-17-8-3-5-12-20(17)28-14-18-10-6-9-16-7-2-4-11-19(16)18/h2-13H,14H2,1H3,(H,24,25,26,27)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIODUWVVYKGOE-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC=CC=C2OCC3=CC=CC4=CC=CC=C43)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC4=CC=CC=C43)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{(5Z)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{(5Z)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide
Reactant of Route 3
Reactant of Route 3
N-{(5Z)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide
Reactant of Route 4
Reactant of Route 4
N-{(5Z)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-{(5Z)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide
Reactant of Route 6
Reactant of Route 6
N-{(5Z)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide

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